molecular formula C9H12Cl2FN B1473599 (R)-1-(4-chloro-2-fluoro-phenyl)-propylamine hydrochloride CAS No. 856563-04-7

(R)-1-(4-chloro-2-fluoro-phenyl)-propylamine hydrochloride

Cat. No. B1473599
M. Wt: 224.1 g/mol
InChI Key: HUCNHMSITIFDKR-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(4-chloro-2-fluoro-phenyl)-propylamine hydrochloride, or (R)-1-(4-CFPA-HCl, is a compound that has seen increased use in a variety of scientific research applications. It is a chiral amine, meaning it has two different enantiomers, and is a component of a wide range of pharmaceutical drugs. It has become increasingly popular in the past few years due to its low toxicity, high solubility in water, and its ability to be easily synthesized in the laboratory.

Scientific Research Applications

(R)-1-(4-CFPA-HCl has become increasingly popular in scientific research applications due to its low toxicity, high solubility in water, and its ability to be easily synthesized in the laboratory. It has been used in a variety of applications, including enzyme-linked immunosorbent assays (ELISAs), cell culture studies, and drug development. It has also been used in the synthesis of various pharmaceutical drugs, including anticonvulsants, antidepressants, and antihistamines.

Mechanism Of Action

The mechanism of action of (R)-1-(4-CFPA-HCl is not fully understood. However, it is believed that the compound acts as an agonist of several G-protein-coupled receptors, including the serotonin 5-HT2A receptor, the histamine H1 receptor, and the dopamine D2 receptor. This is thought to be due to its ability to bind to and activate these receptors, resulting in a variety of biochemical and physiological effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of (R)-1-(4-CFPA-HCl are not fully understood. However, it is believed that the compound acts as an agonist of several G-protein-coupled receptors, resulting in a variety of effects. For example, it has been shown to increase serotonin levels in the brain, resulting in an antidepressant effect. It has also been shown to reduce inflammation, and has been suggested to have neuroprotective effects.

Advantages And Limitations For Lab Experiments

(R)-1-(4-CFPA-HCl has a number of advantages and limitations for use in laboratory experiments. On the one hand, it is relatively easy to synthesize and is highly soluble in water, making it ideal for use in cell culture studies and ELISAs. On the other hand, it can be toxic at high concentrations and can be difficult to store for long periods of time.

Future Directions

The future of (R)-1-(4-CFPA-HCl is bright, as it has been shown to have a number of potential applications in scientific research and drug development. In the future, it is likely that the compound will be further investigated for its potential to act as an agonist of various G-protein-coupled receptors, as well as its potential to be used in the synthesis of a variety of pharmaceutical drugs. Additionally, further research into the biochemical and physiological effects of the compound is likely to be conducted, as well as research into the potential mechanisms of action. Finally, further research into the advantages and limitations of the compound for use in laboratory experiments is likely to be conducted.

properties

IUPAC Name

(1R)-1-(4-chloro-2-fluorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFN.ClH/c1-2-9(12)7-4-3-6(10)5-8(7)11;/h3-5,9H,2,12H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCNHMSITIFDKR-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=C(C=C1)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=C(C=C(C=C1)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-chloro-2-fluoro-phenyl)-propylamine hydrochloride

CAS RN

856563-04-7
Record name Benzenemethanamine, 4-chloro-α-ethyl-2-fluoro-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856563-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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